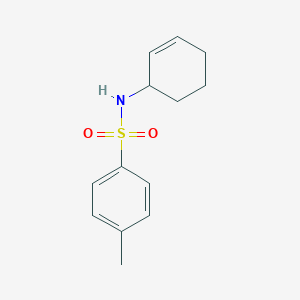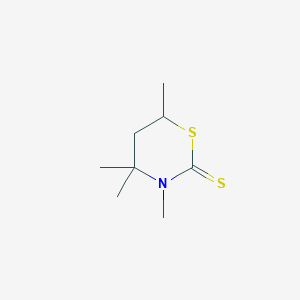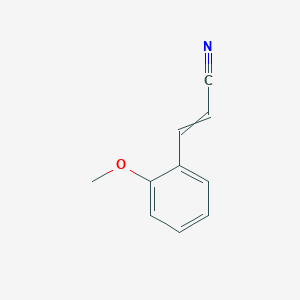![molecular formula C19H26O4 B14616856 Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate CAS No. 60693-92-7](/img/structure/B14616856.png)
Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of the 1,4-dioxaspiro[4.5]decan-8-yl moiety and the phenyl group makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate typically involves the formation of the spirocyclic structure followed by esterification. One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with phenylmagnesium bromide to introduce the phenyl group. This intermediate is then reacted with ethyl bromoacetate under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or the ester group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the spirocyclic moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The phenyl group can engage in π-π interactions, enhancing binding affinity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A precursor in the synthesis of various spiro compounds.
8-(3-Ethylphenyl)-1,4-dioxaspiro[4.5]decan-8-ol: Used in pharmaceutical synthesis.
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Investigated for its biological activities
Uniqueness
Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate stands out due to its unique combination of a spirocyclic structure and an ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
60693-92-7 |
|---|---|
Molecular Formula |
C19H26O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate |
InChI |
InChI=1S/C19H26O4/c1-2-21-17(20)8-9-18(16-6-4-3-5-7-16)10-12-19(13-11-18)22-14-15-23-19/h3-7H,2,8-15H2,1H3 |
InChI Key |
YDKOFNBPNCULEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1(CCC2(CC1)OCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


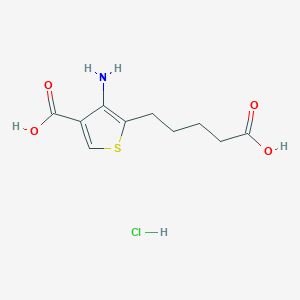
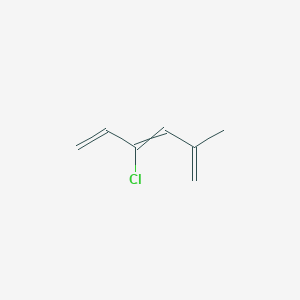
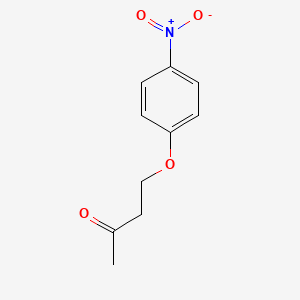
![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)

![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)
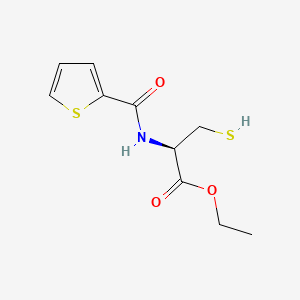
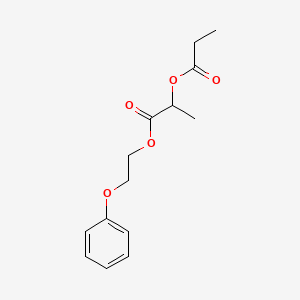
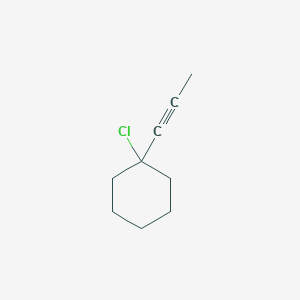
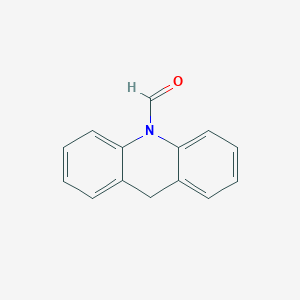
![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)
